2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c15-11-3-5-12(6-4-11)19-9-13(17)16-10-14(18)7-1-2-8-14/h3-6,18H,1-2,7-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETJDIKKBCUCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method for synthesizing related acetamides involves carbodiimide reagents, such as 1,3-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), to activate carboxylic acids for nucleophilic attack by amines. For example, the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3) achieved an 88% yield by refluxing cyanoacetic acid and 2,4-dichloro-5-methoxyaniline in THF with DIC. Applying this to the target compound, 2-(4-fluorophenoxy)acetic acid would first be activated by DIC in THF, followed by reaction with (1-hydroxycyclopentyl)methylamine (Figure 1).
Table 1: Comparative Analysis of Carbodiimide-Based Syntheses
| Carbodiimide Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| DIC | THF | Reflux | 88% | |
| DCC | DMF | 10–15°C | 97%* |
*Yield calculated from 100 g starting material.
The choice of solvent profoundly impacts reaction efficiency. THF’s moderate polarity and boiling point (66°C) facilitate reflux conditions without decomposing heat-sensitive intermediates. In contrast, DMF-based reactions, while effective at lower temperatures (10–15°C), may require extended purification steps to remove residual solvent.
Mixed Anhydride and Active Ester Approaches
Alternative activation strategies, such as mixed anhydride formation with ethyl chloroformate or pentafluorophenyl ester generation, offer complementary pathways. For instance, the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide via cyanoacetic acid and oxalyl chloride in ethyl acetate achieved a 97 g yield with 99.67% chromatographic purity. Adapting this to the target compound, 2-(4-fluorophenoxy)acetyl chloride could be prepared using oxalyl chloride, then coupled with (1-hydroxycyclopentyl)methylamine under inert conditions.
Reaction Optimization and Kinetic Considerations
Solvent and Temperature Effects
Solvent selection directly influences reaction kinetics and byproduct formation. In DMF, the high polarity stabilizes charged intermediates but risks urea derivative formation from carbodiimide decomposition. THF, with its lower polarity, minimizes this side reaction but requires rigorous drying to prevent hydrolysis of the activated acid. A comparative study of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide syntheses revealed that THF at reflux (66°C) provided faster reaction completion (0.5 hours) versus DMF at 15°C (2 hours).
Stoichiometry and Reagent Purity
Precise stoichiometric ratios of carboxylic acid to amine (1:1.05 molar ratio) are critical to maximize conversion. Excess amine can lead to di-alkylation byproducts, while insufficient amine results in unreacted acid. In the synthesis of 3-bromo-4-methoxyanilino-N-(2,4-dichloro-5-methoxyphenyl)-2-cyano-2-propenamide, a 1:1 ratio of 2-cyanoacetamide to 3-bromo-4-methoxyaniline in isopropanol with triethylorthoformate yielded 376 mg of product.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural elucidation. For example, the 1H NMR spectrum of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide exhibited singlet resonances for the methoxy (δ 3.84) and cyanoacetamide (δ 4.02) groups, alongside aromatic protons at δ 7.58 and 7.66. For the target compound, analogous signals would include a multiplet for the cyclopentyl methylene group (δ 1.50–2.10), a singlet for the hydroxy group (δ 1.70), and aromatic peaks from the 4-fluorophenoxy moiety (δ 6.80–7.20).
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. The [M-H]− ion at m/z 257.0/259.0 for 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide aligns with its molecular formula (C10H8Cl2N2O2). For this compound (C14H18FNO3), the expected [M+H]+ ion would occur at m/z 268.13.
Applications and Derivative Synthesis
Condensation Reactions for Propenamide Derivatives
The acrylamide scaffold, accessible via condensation with aldehydes or aryl amines, broadens structural diversity. Reacting this compound with 3-iodo-4-methoxyaniline in isopropanol and triethylorthoformate could yield propenamide derivatives with modified pharmacokinetic profiles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Biological Activity
2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fluorophenoxy group and a hydroxycyclopentyl moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances stability and lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the context of use.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promise in inhibiting growth and proliferation. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties comparable to known antimicrobial agents .
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Anti-inflammatory Response : In a model of induced inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers compared to untreated controls. This suggests its utility in managing conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide | Structure | Moderate anti-inflammatory |
| 2-(4-bromophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide | Structure | Low antimicrobial |
| 2-(4-methylphenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide | Structure | Comparable antibacterial |
The presence of different halogen substituents (fluorine, chlorine, bromine) significantly influences the biological activity of these compounds. Notably, the fluorinated derivative exhibits superior antimicrobial properties compared to its chlorinated and brominated counterparts .
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 4-fluorophenoxy acetic acid intermediate, followed by coupling with the (1-hydroxycyclopentyl)methylamine moiety via amide bond formation. Key steps include:
Intermediate Synthesis : Reacting 4-fluorophenol with chloroacetic acid under basic conditions to form 2-(4-fluorophenoxy)acetic acid.
Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acid with (1-hydroxycyclopentyl)methylamine.
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Temperature Control : Maintaining 0–25°C during coupling minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the fluorophenyl group (δ 6.8–7.2 ppm), cyclopentyl protons (δ 1.5–2.5 ppm), and acetamide NH (δ 8.1–8.3 ppm) .
- ¹³C NMR : Carbonyl (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm) confirm connectivity .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₁₇FNO₃: 278.1192) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) validate functional groups .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across studies for fluorophenoxy acetamide derivatives?
- Methodological Answer : Contradictions may arise from variations in:
- Assay Conditions : Differences in pH, serum content, or incubation time can alter compound stability and bioavailability. Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Cell Line Heterogeneity : Use isogenic cell lines or 3D tumor spheroids to reduce variability in cytotoxicity results .
- Metabolic Stability : Perform hepatic microsome assays to evaluate compound degradation rates .
Q. What in silico methods effectively predict the interaction of this compound with biological targets?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Use AutoDock Vina to model binding poses with targets like EGFR or COX-2, leveraging crystallographic data from the PDB .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor interactions over 100 ns to assess stability and binding energy .
- QSAR Modeling : Develop models using descriptors (e.g., logP, polar surface area) to correlate structure with activity .
Q. What strategies can modify the compound’s structure to enhance pharmacokinetic properties without compromising bioactivity?
- Methodological Answer : Focus on structure-activity relationship (SAR) optimization:
- Hydroxyl Group Modification : Acylation or PEGylation of the cyclopentanol moiety to improve solubility and reduce metabolic clearance .
- Fluorophenyl Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity and blood-brain barrier penetration .
- Prodrug Design : Convert the acetamide to a hydrolyzable ester for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
